molecular formula C13H13FN4O B6719863 N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide

N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide

Cat. No.: B6719863
M. Wt: 260.27 g/mol
InChI Key: MIXYHSNGUXBIKD-UHFFFAOYSA-N
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Description

N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a fluoropyridinylamino group and a carboxamide group

Properties

IUPAC Name

N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O/c14-11-3-4-12(18-9-11)16-6-7-17-13(19)10-2-1-5-15-8-10/h1-5,8-9H,6-7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXYHSNGUXBIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCNC2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted pyridines

Mechanism of Action

The mechanism of action of N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide is unique due to its combination of a fluoropyridinyl group and a carboxamide group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.

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